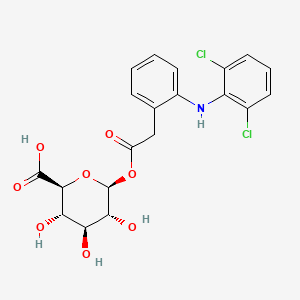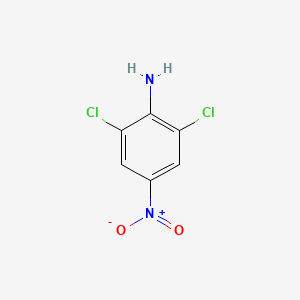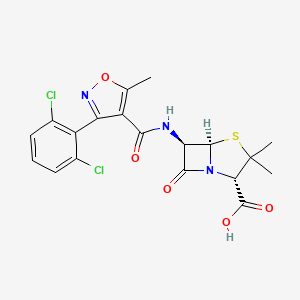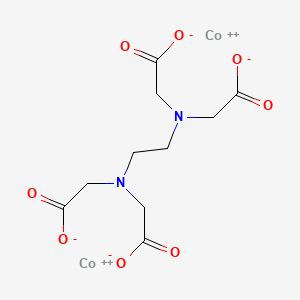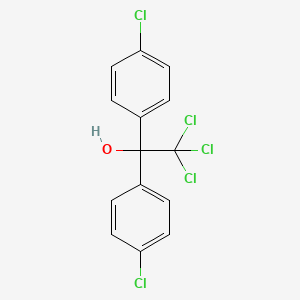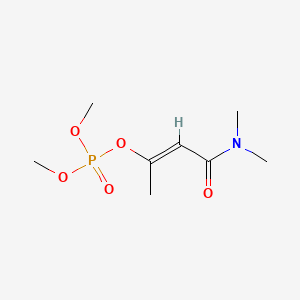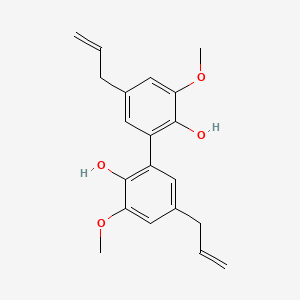
Déhydrodiéugénol
Vue d'ensemble
Description
. Il s'agit d'un dimère de l'eugénol, un composé phénolique bien connu. Le diéugénol a suscité un intérêt en raison de ses activités antioxydantes et antiparasitaires .
Applications De Recherche Scientifique
Dieugenol has a wide range of scientific research applications:
Safety and Hazards
Orientations Futures
Based on the critical analysis of the literature, Dieugenol exhibits vivid signaling pathways to combat cancers of different origins . The reports also depict the advancement of novel nano-drug delivery approaches upgrading the therapeutic profile of Dieugenol . Therefore, Dieugenol nanoformulations may have enormous potential for both the treatment and prevention of cancer .
Mécanisme D'action
Dieugenol exerts its effects through several mechanisms:
Antioxidative Activity: Dieugenol scavenges free radicals and inhibits the formation of thiobarbituric acid reactive substances (TBARS), thereby protecting cells from oxidative damage.
Antiparasitic Activity: Dieugenol disrupts the integrity of the plasma membrane of Trypanosoma cruzi trypomastigotes, leading to cell death. It does not induce the production of reactive oxygen species (ROS) in these parasites.
Similar Compounds:
Eugenol: The monomeric form of dieugenol, known for its antimicrobial and analgesic properties.
Isoeugenol: A structural isomer of eugenol with similar biological activities.
Methyleugenol: A methylated derivative of eugenol with enhanced antimicrobial activity.
Uniqueness of Dieugenol: Dieugenol stands out due to its dimeric structure, which imparts unique antioxidative and antiparasitic properties. Unlike its monomeric counterparts, dieugenol exhibits a broader spectrum of biological activities and greater stability .
Analyse Biochimique
Biochemical Properties
Dieugenol plays a significant role in biochemical reactions due to its antioxidative properties. It interacts with various enzymes and proteins, including those involved in oxidative stress responses. Dieugenol inhibits the formation of thiobarbituric acid reactive substances and scavenges superoxide anions, but not hydroxyl radicals . This interaction suggests that dieugenol may protect cells from oxidative damage by neutralizing reactive oxygen species. Additionally, dieugenol has been shown to interact with enzymes involved in lipid peroxidation, thereby preventing the propagation of free radical chain reactions .
Cellular Effects
Dieugenol exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. Dieugenol’s antioxidative properties help protect cells from oxidative stress, which can lead to cell death and various diseases . Furthermore, dieugenol has been shown to have antiparasitic effects, particularly against Trypanosoma cruzi, the causative agent of Chagas disease . This compound disrupts the integrity of the parasite’s plasma membrane, leading to its death .
Molecular Mechanism
At the molecular level, dieugenol exerts its effects through various mechanisms. It binds to and inhibits enzymes involved in oxidative stress responses, such as those responsible for the formation of reactive oxygen species . Dieugenol also interacts with lipid peroxidation pathways, preventing the propagation of free radical chain reactions . Additionally, dieugenol has been shown to disrupt the plasma membrane of Trypanosoma cruzi, leading to the parasite’s death . These interactions highlight dieugenol’s potential as an antioxidative and antiparasitic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of dieugenol have been observed to change over time. Dieugenol is relatively stable, but its antioxidative properties may degrade over extended periods . Long-term studies have shown that dieugenol can maintain its protective effects against oxidative stress for several weeks to months . Its antiparasitic effects may diminish over time, possibly due to the development of resistance in the parasites .
Dosage Effects in Animal Models
The effects of dieugenol vary with different dosages in animal models. At low to moderate doses, dieugenol exhibits antioxidative and antiparasitic effects without significant toxicity . At high doses, dieugenol may cause adverse effects, including cytotoxicity and disruption of normal cellular functions . Threshold effects have been observed, where the beneficial effects of dieugenol plateau at certain dosages, and higher doses do not result in increased efficacy .
Metabolic Pathways
Dieugenol is involved in various metabolic pathways, particularly those related to oxidative stress and lipid peroxidation. It interacts with enzymes such as superoxide dismutase and catalase, which are involved in the detoxification of reactive oxygen species . Dieugenol also affects metabolic flux by inhibiting lipid peroxidation, thereby preventing the formation of harmful lipid peroxides . These interactions highlight dieugenol’s role in maintaining cellular homeostasis and protecting against oxidative damage.
Transport and Distribution
Dieugenol is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Dieugenol’s lipophilic nature allows it to accumulate in lipid-rich regions of cells, such as the plasma membrane and lipid droplets . This localization enhances its antioxidative and antiparasitic effects by targeting specific cellular compartments.
Subcellular Localization
Dieugenol’s subcellular localization plays a crucial role in its activity and function. It is primarily localized in the plasma membrane and lipid droplets, where it exerts its antioxidative and antiparasitic effects . Dieugenol’s lipophilic nature allows it to integrate into lipid bilayers, enhancing its ability to scavenge reactive oxygen species and disrupt parasite membranes . Additionally, dieugenol may undergo post-translational modifications that direct it to specific cellular compartments, further influencing its activity and function .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : Le diéugénol peut être synthétisé à partir de l'eugénol par une réaction de couplage oxydative. Une méthode courante implique l'utilisation de ferricyanure de potassium (K₃Fe(CN)₆) comme agent oxydant . La réaction se déroule généralement dans des conditions douces, produisant du diéugénol avec un rendement raisonnable.
Méthodes de Production Industrielle : La production industrielle de diéugénol implique souvent l'extraction de l'eugénol à partir de sources naturelles, suivie de sa transformation chimique. L'extraction de l'eugénol est généralement réalisée par distillation à la vapeur ou hydrodistillation d'huile de clou de girofle . La réaction de couplage oxydative subséquente est ensuite effectuée à plus grande échelle pour produire du diéugénol.
Analyse Des Réactions Chimiques
Types de Réactions : Le diéugénol subit diverses réactions chimiques, notamment :
Oxydation : Le diéugénol peut être oxydé davantage pour former des quinones et d'autres produits d'oxydation.
Réduction : Les réactions de réduction peuvent convertir le diéugénol en ses dérivés dihydro correspondants.
Substitution : Le diéugénol peut subir des réactions de substitution, en particulier aux positions allyliques.
Réactifs et Conditions Communs :
Oxydation : Le ferricyanure de potassium (K₃Fe(CN)₆) est couramment utilisé pour le couplage oxydatif.
Réduction : Hydrogénation utilisant du palladium sur carbone (Pd/C) comme catalyseur.
Substitution : Halogénation utilisant du brome ou du chlore dans des conditions douces.
Principaux Produits Formés :
Oxydation : Quinones et autres dérivés oxydés.
Réduction : Dérivés dihydro du diéugénol.
Substitution : Dérivés halogénés du diéugénol.
4. Applications de la Recherche Scientifique
Le diéugénol a une large gamme d'applications dans la recherche scientifique :
Chimie : Le diéugénol est utilisé comme matière première pour la synthèse de divers composés bioactifs.
5. Mécanisme d'Action
Le diéugénol exerce ses effets par plusieurs mécanismes :
Activité Antioxydante : Le diéugénol piège les radicaux libres et inhibe la formation de substances réactives à l'acide thiobarbiturique (TBARS), protégeant ainsi les cellules des dommages oxydatifs.
Activité Antiparasitaire : Le diéugénol perturbe l'intégrité de la membrane plasmique des trypomastigotes de Trypanosoma cruzi, entraînant la mort cellulaire. Il n'induit pas la production d'espèces réactives de l'oxygène (ROS) dans ces parasites.
Composés Similaires :
Eugénol : La forme monomère du diéugénol, connue pour ses propriétés antimicrobiennes et analgésiques.
Isoeugénol : Un isomère structurel de l'eugénol avec des activités biologiques similaires.
Méthyleugénol : Un dérivé méthylé de l'eugénol avec une activité antimicrobienne accrue.
Unicité du Diéugénol : Le diéugénol se distingue par sa structure dimère, qui confère des propriétés antioxydantes et antiparasitaires uniques. Contrairement à ses homologues monomères, le diéugénol présente un spectre d'activités biologiques plus large et une plus grande stabilité .
Propriétés
IUPAC Name |
2-(2-hydroxy-3-methoxy-5-prop-2-enylphenyl)-6-methoxy-4-prop-2-enylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O4/c1-5-7-13-9-15(19(21)17(11-13)23-3)16-10-14(8-6-2)12-18(24-4)20(16)22/h5-6,9-12,21-22H,1-2,7-8H2,3-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KETPSFSOGFKJJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)C2=C(C(=CC(=C2)CC=C)OC)O)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80196137 | |
| Record name | Benzonitrile, 4-hydroxy-3-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80196137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4433-08-3 | |
| Record name | Dehydrodieugenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4433-08-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzonitrile, 4-hydroxy-3-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004433083 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzonitrile, 4-hydroxy-3-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80196137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


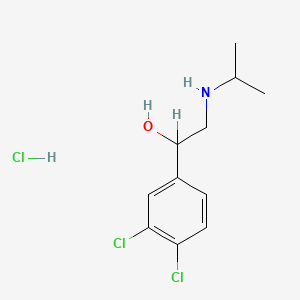
![2-[(3,5-Dichlorophenyl)amino]benzoic acid](/img/structure/B1670468.png)


